1-cyclopropyl-2-iodo-ethanone physical and chemical properties data
1-cyclopropyl-2-iodo-ethanone physical and chemical properties data
An In-depth Technical Guide to 1-Cyclopropyl-2-iodo-ethanone: Properties, Synthesis, and Applications
Introduction
1-Cyclopropyl-2-iodo-ethanone is a halogenated ketone that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a strained cyclopropyl ring adjacent to a carbonyl group and a reactive iodine atom, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, reactivity, and its applications, particularly in the realm of pharmaceutical development.
Physicochemical Properties
1-Cyclopropyl-2-iodo-ethanone is typically a colorless to pale yellow liquid at ambient temperature.[1] It exhibits moderate solubility in common organic solvents such as ether and dichloromethane.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₇IO | [1][2] |
| Molecular Weight | 210.01 g/mol | [1][2] |
| CAS Number | 236117-42-3 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~150 °C | [1] |
| Solubility | Moderately soluble in organic solvents (e.g., ether, dichloromethane) | [1] |
Synthesis and Mechanistic Insights
The synthesis of 1-cyclopropyl-2-iodo-ethanone can be accomplished through several synthetic routes, primarily involving cyclopropanation, halogenation, or acylation reactions.[1] The choice of a particular method often depends on the availability of starting materials, desired yield, and scalability.
Synthetic Pathways
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Halogenation of 1-Cyclopropylethanone: A common approach involves the direct iodination of 1-cyclopropylethanone. This can be achieved using iodine in the presence of a suitable base or an iodinating agent under controlled conditions to ensure selective substitution at the alpha-carbon.
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Cyclopropanation Reactions: Another strategy employs the introduction of the cyclopropyl group into a pre-functionalized precursor. Reagents like trimethylsulfoxonium iodide with a base such as sodium hydride can be utilized for this purpose.[1]
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Acylation Techniques: The ketone functionality can be introduced via acylation of a cyclopropane derivative with an appropriate acyl chloride under basic conditions.[1]
A representative synthetic workflow for the preparation of 1-cyclopropyl-2-iodo-ethanone is depicted below.
Caption: A simplified workflow for the synthesis of 1-cyclopropyl-2-iodo-ethanone via iodination.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 1-cyclopropyl-2-iodo-ethanone is dominated by the presence of the reactive carbon-iodine bond and the electrophilic carbonyl carbon. The iodine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.
Key Reactions:
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Nucleophilic Substitution: This is a prominent reaction pathway where the iodine atom is displaced by a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reaction is fundamental to its utility as a building block for introducing the cyclopropyl ethanone moiety into larger molecules. Kinetic studies suggest that these reactions often follow first-order kinetics with respect to the substrate concentration.[1]
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Elimination Reactions: Under specific basic conditions, 1-cyclopropyl-2-iodo-ethanone may undergo elimination to yield unsaturated products.[1]
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Condensation Reactions: The carbonyl group can participate in condensation reactions with other carbonyl-containing compounds to form more complex carbon skeletons.[1]
The role of 1-cyclopropyl-2-iodo-ethanone as a key intermediate in the synthesis of more complex molecules is illustrated in the following diagram.
Caption: Nucleophilic substitution reaction of 1-cyclopropyl-2-iodo-ethanone.
Spectroscopic Characterization (Anticipated)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons, likely as complex multiplets in the upfield region, and a singlet for the methylene protons adjacent to the carbonyl and iodine.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a downfield signal for the carbonyl carbon, a signal for the carbon bearing the iodine, and characteristic upfield signals for the cyclopropyl carbons.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1715 cm⁻¹.
Experimental Protocols
Synthesis of 1-Cyclopropyl-2-iodo-ethanone (Illustrative Protocol)
This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylethanone in a suitable solvent such as methanol or acetic acid.
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Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction may be catalyzed by a small amount of an acid catalyst.
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Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Extraction: Partition the residue between an organic solvent (e.g., diethyl ether) and a dilute aqueous solution of sodium thiosulfate to quench any remaining iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford pure 1-cyclopropyl-2-iodo-ethanone.
Nucleophilic Substitution with an Amine (Illustrative Protocol)
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Reaction Setup: Dissolve 1-cyclopropyl-2-iodo-ethanone in an appropriate aprotic solvent such as acetonitrile or DMF in a round-bottom flask.
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Reagent Addition: Add the desired amine (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
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Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting product by column chromatography or recrystallization.
Safety and Handling
1-Cyclopropyl-2-iodo-ethanone is classified as an irritant and a flammable liquid.[3] It may be harmful if inhaled, swallowed, or absorbed through the skin.[3] It is known to cause irritation to the eyes, respiratory system, and skin.[3]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
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Handling: Avoid contact with skin and eyes, and avoid inhaling vapors or mists.[3] Keep away from sources of ignition as it is a flammable liquid.[3]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.[3]
Conclusion
1-Cyclopropyl-2-iodo-ethanone is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a cyclopropyl ring and a reactive iodo-ketone functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
References
- EvitaChem. (n.d.). 1-Cyclopropyl-2-iodo-ethanone.
- PubChem. (n.d.). 1-Cyclopropyl-2-iodo-ethanone.
- Sigma-Aldrich. (2009, August 21). Material Safety Data Sheet.
